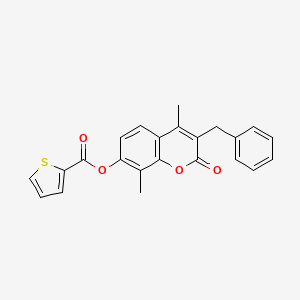
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate
Übersicht
Beschreibung
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate is a complex organic compound that belongs to the class of coumarins and thiophenes This compound is characterized by the presence of a chromenone core, which is a fused ring system consisting of a benzene ring and a pyrone ring, and a thiophene carboxylate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4,8-dimethyl-2-oxo-2H-chromene-7-carboxylic acid with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: The compound is being investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It can be used in the development of new materials with specific optical or electronic properties.
Wirkmechanismus
The mechanism of action of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or interact with cellular receptors, leading to therapeutic effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation. The chromenone core can also intercalate with DNA, potentially leading to anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate
- 3-benzyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
- (3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxyacetic acid
Uniqueness
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate is unique due to the presence of both the chromenone and thiophene moieties, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O4S/c1-14-17-10-11-19(26-23(25)20-9-6-12-28-20)15(2)21(17)27-22(24)18(14)13-16-7-4-3-5-8-16/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTWROBBFWDNSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC=CS3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B3702173.png)
![3-bromo-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B3702179.png)
![N-(2,4-dichlorophenyl)-2-[[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B3702181.png)
![3-chloro-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-methylbenzamide](/img/structure/B3702190.png)
![ethyl 1-[2-(2,6-dimethylphenoxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B3702195.png)
![N-{[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2-phenylacetamide](/img/structure/B3702199.png)
![N-(5-CHLORO-2-METHYLPHENYL)-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE](/img/structure/B3702212.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B3702218.png)
![2-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B3702226.png)
![3-[(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-IODO-6-METHOXYPHENOXY)METHYL]BENZOIC ACID](/img/structure/B3702233.png)

![(2E)-N-({2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)-3-(furan-2-yl)prop-2-enamide](/img/structure/B3702249.png)

![N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-4-fluorobenzenesulfonamide](/img/structure/B3702266.png)
